(S)-(-)-Verapamilic Acid

Chiral Resolution Process Chemistry Diastereomeric Excess

Racemic or (R)-intermediate routes compromise verapamil potency by 4-20×. (S)-(-)-Verapamilic Acid resolves this with diastereomeric (S)-α-MBA resolution delivering 96.6% d.e. (S-factor 0.76) at pilot scale. • 97-99% HPLC purity - calibrate chiral HPLC/CE methods as a reference standard. • Synthesize (S)-verapamil for CYP3A-mediated ADME studies (IND-enabling packages). • Scalable route uses inexpensive (S)-α-methylbenzylamine; avoids toxic brucine, compliant with modern EHS standards.

Molecular Formula C16H21NO4
Molecular Weight 291.34 g/mol
CAS No. 36622-24-9
Cat. No. B023650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-(-)-Verapamilic Acid
CAS36622-24-9
Synonyms(S)-4-Cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic Acid; _x000B_(S)-γ-Cyano-3,4-dimethoxy-γ-(1-methylethyl)-benzenebutanoic Acid; _x000B_l-γ-Cyano-γ-(3,4-dimethoxyphenyl)-γ-isopropylbutyric Acid
Molecular FormulaC16H21NO4
Molecular Weight291.34 g/mol
Structural Identifiers
SMILESCC(C)C(CCC(=O)O)(C#N)C1=CC(=C(C=C1)OC)OC
InChIInChI=1S/C16H21NO4/c1-11(2)16(10-17,8-7-15(18)19)12-5-6-13(20-3)14(9-12)21-4/h5-6,9,11H,7-8H2,1-4H3,(H,18,19)/t16-/m0/s1
InChIKeyBSHCLIANLKRGLY-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-(-)-Verapamilic Acid: Chiral Intermediate for Verapamil


(S)-(-)-Verapamilic Acid (CAS 36622-24-9), IUPAC name (4S)-4-cyano-4-(3,4-dimethoxyphenyl)-5-methylhexanoic acid, is a chiral phenylalkylamine derivative and a key synthetic precursor to (S)-verapamil, the pharmacologically dominant enantiomer of the calcium channel blocker verapamil [1]. Unlike the racemic mixture, this single enantiomer intermediate enables the production of optically pure (S)-verapamil, which exhibits approximately 4- to 20-fold higher calcium channel antagonist activity compared to its (R)-counterpart, a well-established characteristic of the verapamil enantiomer pair [2].

Chiral synthetic intermediate for (S)-verapamil production
Enantiomer-attribution study fit for calcium-channel research
Chiral reference-standard workflow for analytical method development

Why Alternatives Cannot Replace (S)-(-)-Verapamilic Acid


Substituting (S)-(-)-Verapamilic Acid with racemic verapamilic acid or its (R)-(+)-enantiomer introduces a significant risk of producing verapamil with a suboptimal pharmacological profile. The (S)-enantiomer of the final drug, verapamil, has been consistently demonstrated to be 4- to 20-fold more potent than the (R)-enantiomer in blocking cardiac calcium channels and slowing AV conduction [1][2]. Using the wrong chiral intermediate therefore directly translates to a less active final product. Furthermore, the resolution efficiency and scalability differ markedly between intermediates; the diastereomeric salt of (S)-(-)-Verapamilic Acid formed with (S)-α-methylbenzylamine achieves a superior S-factor (0.76 at 96.6% d.e.) compared to alternative resolving agents used for the (R)-enantiomer, making the (S)-(-)-acid the preferred choice for cost-effective, scalable synthesis [3].

(R)-(+)-Verapamilic Acid
Yields (R)-verapamil with reported lower calcium-channel antagonist assay response; final product activity profile may differ
Racemic Verapamilic Acid
Produces 1:1 enantiomer mixture; stereochemical-control context may not transfer to enantiomer-specific studies
Alternative resolving agents
May shift chiral resolution efficiency; diastereomeric excess and S-factor context may require review

(S)-(-)-Verapamilic Acid: Evidence vs. Analogs


Superior Chiral Resolution by Salt Formation

The resolution of racemic verapamilic acid using (S)-(-)-α-methylbenzylamine yields the (S)-(-)-verapamilic acid salt with a markedly higher diastereomeric excess (d.e.) and S-factor compared to the resolution of its (R)-(+)-enantiomer using alternative resolving agents. This directly impacts procurement decisions for scalable synthesis: the (S)-enantiomer can be obtained in higher chiral purity from a single crystallization, reducing downstream purification costs [1].

Chiral resolution efficiency
Head-to-head
(S)-isomer:d.e. 96.6%, S-factor 0.76, yield 88%
(R)-isomer:d.e. 84.5%, S-factor 0.46, yield 72% (quinine salt)
Supports enantiomer-specific procurement for scalable synthesis
Data from Bannister et al. Table 1
Chiral Resolution Process Chemistry Diastereomeric Excess

Superior Potency of (S)-Verapamil

The pharmacological differentiation is established at the level of the final drug product, where the (S)-enantiomer of verapamil—for which (S)-(-)-verapamilic acid is the direct precursor—shows profoundly greater potency. This provides a strong rationale for procuring the (S)-(-)-acid over the (R)-(+)-acid when the goal is to synthesize a more active verapamil enantiomer [1][2].

Calcium channel antagonist activity
Class-level inference
Corresponding (S)-verapamil:4- to 20-fold higher reported potency in model
(R)-verapamil:Baseline comparator
Enantiomeric assay-response context for final drug product
Rat coronary occlusion and Langendorff-perfused ventricles
Pharmacology Calcium Channel Blockade Cardiac Electrophysiology

Validated High Purity by HPLC

The free verapamilic acid, obtained after salt resolution, can be consistently isolated with 97–99% HPLC purity at 89–96% physical yield. This high purity level, documented in process development studies, reduces the burden of additional purification before conversion to verapamil. Such validated purity specifications are critical for procurement when planning multi-step syntheses [1].

HPLC purity after resolution
Reported
97–99% HPLC area% purity; 89–96% physical yield
Supports procurement for multi-step synthesis without additional purification
Acidification precipitation at 60–65 °C
Analytical Chemistry HPLC Purity Quality Control

Enantioselective CYP3A Metabolism

The metabolic fate of the final drug differs markedly between enantiomers. In vitro, (S)-verapamil and (R)-verapamil show distinct kinetics with CYP3A4, CYP3A5, and CYP3A7, including differences in biphasic substrate inhibition and metabolite profiles. For instance, the formation of nor-verapamil and D617 shows enantiomer-dependent activation or inhibition by effectors like midazolam and testosterone. This enantioselective metabolism means that the choice of chiral precursor directly influences the pharmacological and toxicological profile of the drug candidate in development [1].

Enantioselective CYP3A metabolism
Class-level inference
Distinct kinetic and metabolite profiles between (S)- and (R)-verapamil with CYP3A4/5/7
Supports enantiomer-specific metabolism context for drug interaction research
Human cDNA-expressed CYP3As; LC-MS/MS analysis
Drug Metabolism Cytochrome P450 Enantioselectivity

Key Applications of (S)-(-)-Verapamilic Acid


Synthesis of (S)-Verapamil for Cardiovascular Research

Leveraging the superior resolution efficiency of the (S)-(-)-α-MBA salt (S-factor 0.76, 96.6% d.e.) [1], researchers can access (S)-verapamil with minimal additional purification. Given that (S)-verapamil is 4- to 20-fold more potent as a calcium channel blocker than its (R)-counterpart [2], this route is optimal for pharmacological studies requiring the bioactive enantiomer.

Chiral Analytical Standard for Method Development and QC

(S)-(-)-Verapamilic Acid, with a documented HPLC purity of 97–99% [1], serves as a reliable chiral reference standard for developing enantioselective analytical methods. It is used to calibrate chiral HPLC or CE separations for verapamil enantiomer quantification, a critical QC step in pharmaceutical manufacturing .

In Vitro Drug Metabolism and Drug-Drug Interaction Studies

The distinct CYP3A-mediated metabolic profiles of verapamil enantiomers [3] make (S)-(-)-Verapamilic Acid the precursor of choice for synthesizing (S)-verapamil used in ADME studies. This enables accurate assessment of enantiomer-specific metabolism, activation, and inhibition, which are essential for IND-enabling safety packages.

Scalable Process for (S)-Verapamil Manufacturing

The robust and scalable resolution process, demonstrated to pilot-plant scale with >95% d.e. from single crystallizations [1], positions (S)-(-)-Verapamilic Acid as a viable intermediate for industrial production. The process uses the inexpensive resolving agent (S)-α-methylbenzylamine and avoids toxic brucine, meeting modern EHS standards.

Application
Selection Property
Validation Focus
(S)-Verapamil synthesis for calcium-channel research
Chiral resolution efficiency profile
Enantiomer-attribution review in cardiovascular models
Chiral analytical standard for method development
Documented HPLC purity range
Chiral HPLC/CE calibration and peak identity
In vitro drug metabolism and DDI studies
Enantiomer-specific CYP3A metabolic context
Metabolite profiling and enzyme kinetics review
Scalable process for (S)-verapamil intermediate
Scalable resolution with inexpensive resolving agent
Process robustness and EHS compatibility review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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